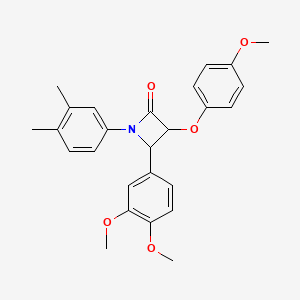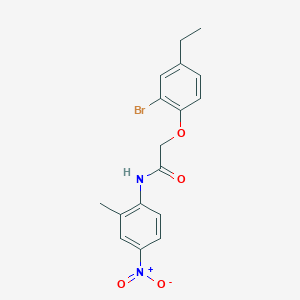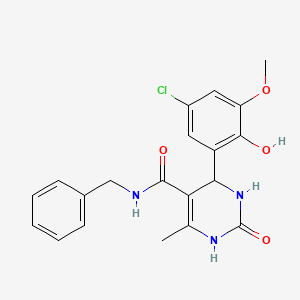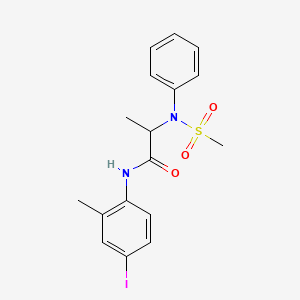
4-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-3-(4-methoxyphenoxy)azetidin-2-one
描述
4-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-3-(4-methoxyphenoxy)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of multiple methoxy and dimethyl substituents on its phenyl rings, as well as a methoxyphenoxy group attached to the azetidinone core. The unique structure of this compound makes it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-3-(4-methoxyphenoxy)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Core: The azetidinone core can be synthesized through a [2+2] cycloaddition reaction between a ketene and an imine. The reaction is usually carried out under mild conditions, often in the presence of a Lewis acid catalyst such as titanium tetrachloride.
Introduction of Substituents: The phenyl rings with methoxy and dimethyl substituents can be introduced through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.
Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be attached to the azetidinone core through an etherification reaction. This step typically involves the use of a suitable leaving group, such as a halide, and a base to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
4-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-3-(4-methoxyphenoxy)azetidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The azetidinone ring can be reduced to form the corresponding amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
4-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-3-(4-methoxyphenoxy)azetidin-2-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism of action of 4-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-3-(4-methoxyphenoxy)azetidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
4-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-3-(4-hydroxyphenoxy)azetidin-2-one: Similar structure with a hydroxy group instead of a methoxy group.
4-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-3-(4-ethoxyphenoxy)azetidin-2-one: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
The unique combination of methoxy, dimethyl, and methoxyphenoxy substituents in 4-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-3-(4-methoxyphenoxy)azetidin-2-one imparts distinct chemical and biological properties
属性
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-3-(4-methoxyphenoxy)azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO5/c1-16-6-8-19(14-17(16)2)27-24(18-7-13-22(30-4)23(15-18)31-5)25(26(27)28)32-21-11-9-20(29-3)10-12-21/h6-15,24-25H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIZQMVJGVIQOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(C(C2=O)OC3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,7,7-TRIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE](/img/structure/B4072590.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N,N-dimethyl-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4072608.png)

![2-[2-(butan-2-yl)phenoxy]-N-(2-hydroxy-5-nitrophenyl)acetamide](/img/structure/B4072621.png)

![N-[2-(1-phenylethylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B4072635.png)
![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B4072645.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,4-dihydroxyphenyl)ethanone](/img/structure/B4072653.png)
![N-{2-[(4-nitrophenyl)amino]ethyl}ethanesulfonamide](/img/structure/B4072657.png)
![2-[4-(1-phenylethylsulfamoyl)phenoxy]-N-prop-2-enylacetamide](/img/structure/B4072670.png)
![5-OXO-1-{4-[(PHENYLCARBAMOYL)METHOXY]PHENYL}-N-(PROP-2-EN-1-YL)PYRROLIDINE-3-CARBOXAMIDE](/img/structure/B4072682.png)
![2-methyl-3-(morpholin-4-ylcarbonyl)-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydroquinolin-5(1H)-one](/img/structure/B4072689.png)
![6-(2-furyl)-3-methyl-4,8-dioxo-14-oxa-7-azatetracyclo[9.2.1.0~1,9~.0~2,7~]tetradec-12-ene-10-carboxylic acid](/img/structure/B4072701.png)
